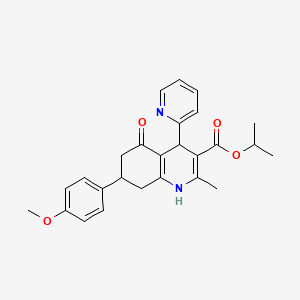

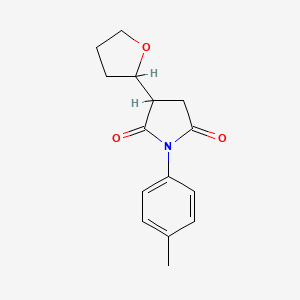

![molecular formula C14H18ClN3O2 B4960550 N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4960550.png)

N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the class of urea derivatives. CPPU is widely used in agriculture to enhance fruit growth and yield, and to improve the quality of fruits and vegetables. CPPU is also used in scientific research to study the mechanisms of plant growth and development, and to investigate the biochemical and physiological effects of plant hormones.

Mecanismo De Acción

N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea acts as a cytokinin, a class of plant hormones that promote cell division and differentiation. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can activate the expression of genes involved in cell division and elongation, and stimulate the biosynthesis of proteins and nucleic acids. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can also enhance the transport of nutrients and water from the roots to the shoots, and increase the photosynthetic activity of the leaves.

Biochemical and physiological effects:

N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can stimulate the accumulation of carbohydrates, amino acids, and organic acids in fruits, and enhance the activity of enzymes involved in the biosynthesis of secondary metabolites, such as flavonoids and anthocyanins. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can also improve the texture, color, and flavor of fruits, and increase their shelf life. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can enhance the resistance of plants to biotic and abiotic stresses, such as pests, diseases, drought, and cold.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has several advantages for lab experiments, including its high purity, stability, and reproducibility. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can be easily dissolved in water or organic solvents, and can be applied to plants by foliar spray or root irrigation. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can be used at low concentrations, and can produce significant effects on plant growth and development. However, N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has some limitations, such as its high cost, potential toxicity to humans and animals, and possible environmental contamination.

Direcciones Futuras

N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has a great potential for future research in plant biology, agriculture, and biotechnology. Some of the future directions for N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea research are:

1. Elucidating the molecular mechanisms of N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea action in plant growth and development.

2. Developing new N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea derivatives with improved efficacy, safety, and environmental sustainability.

3. Investigating the effects of N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea on the microbiome of plants and soils.

4. Studying the interactions between N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea and other plant hormones, such as auxins, gibberellins, and abscisic acid.

5. Exploring the use of N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea in plant breeding and genetic engineering to improve crop yields and quality.

In conclusion, N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is a synthetic plant growth regulator that has many applications in agriculture and scientific research. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can promote cell division and elongation, increase fruit size and weight, improve fruit quality, and enhance resistance to environmental stress. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has several advantages for lab experiments, but also has some limitations and potential risks. Future research on N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can provide new insights into the mechanisms of plant growth and development, and can lead to the development of new technologies for sustainable agriculture and biotechnology.

Métodos De Síntesis

N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can be synthesized by the reaction of 2-chloroaniline with 3-(2-oxo-1-pyrrolidinyl)propyl isocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The product is purified by recrystallization from a suitable solvent, such as ethanol.

Aplicaciones Científicas De Investigación

N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is widely used in scientific research to study the mechanisms of plant growth and development. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can promote cell division and elongation, increase fruit size and weight, improve fruit quality and enhance resistance to environmental stress. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been used to study the effects of plant hormones on the growth and development of various plant species, including fruits, vegetables, ornamental plants and trees.

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c15-11-5-1-2-6-12(11)17-14(20)16-8-4-10-18-9-3-7-13(18)19/h1-2,5-6H,3-4,7-10H2,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVKDRSMMMHFRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49823930 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)

![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)

![5-bromo-3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4960488.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4960504.png)

![4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4960507.png)

![ethyl 4-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4960524.png)

![2-(ethylthio)ethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4960551.png)

![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B4960553.png)